Tuning the electronic structure of Co@N–C hybrids via metal-doping for efficient electrocatalytic hydrogen evolution reaction†
Journal of Materials Chemistry A Pub Date: 2022-01-31 DOI: 10.1039/D1TA08226D
Abstract
Hydrogen evolution reaction (HER) electrocatalysts that are free of noble metals are highly desirable for energy conversion applications. Herein, a general hydrothermal–impregnation–pyrolysis process is proposed to introduce W into Co nanoparticles surrounded by N-doped carbon to obtain CoW@N–C hybrids supported on nickel foam (NF) as high-efficiency HER electrocatalysts (CoW-py-T@NF). The experimental and calculation results show that the introduced W atoms could optimize the electronic structure of Co@N–C, which is conducive to charge transfer, reaction kinetics, and active site exposure, as well as intrinsic activity enhancement. As a result, the obtained Co1.5W0.5-py-500@NF exhibits excellent HER performance, achieving current densities of 25 and 100 mA cm−2 in 1.0 M KOH, requiring only extremely low overpotentials of 55 and 100 mV, respectively. Importantly, this fascinating strategy can be applied to other metals (M = Cr, Mo, or Ce) to obtain CoM@N–C HER electrocatalysts with high efficiency.
![Graphical abstract: Tuning the electronic structure of Co@N–C hybrids via metal-doping for efficient electrocatalytic hydrogen evolution reaction](http://scimg.chem960.com/usr/1/D1TA08226D.jpg)
![Tuning the electronic structure of Co@N–C hybrids via metal-doping for efficient electrocatalytic hydrogen evolution reaction†](https://scimg.chem960.com/usr/1/D1TA08226D.jpg)
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Journal Name:Journal of Materials Chemistry A
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